

# Application Note: Structure Elucidation of N-Trans-Sinapoyltyramine using NMR and MS Analysis

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## Compound of Interest

Compound Name: *N-Trans-Sinapoyltyramine*

Cat. No.: B1262869

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Audience: Researchers, scientists, and drug development professionals.

**Introduction** **N-Trans-Sinapoyltyramine** is a naturally occurring phenylpropanoid amide found in various plant species.[1] Like other members of this class, it is studied for its potential biological activities. The unambiguous determination of its chemical structure is a prerequisite for any further investigation into its pharmacological properties and mechanism of action. This application note provides a detailed protocol for the structure elucidation of **N-Trans-Sinapoyltyramine** using a combination of high-resolution mass spectrometry (MS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. This integrated approach ensures accurate and reliable characterization of the molecule.

## Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.[2] For **N-Trans-Sinapoyltyramine**, high-resolution mass spectrometry provides the exact mass, from which the molecular formula can be deduced. Tandem MS (MS/MS) experiments reveal characteristic fragmentation patterns that help confirm the connectivity of the molecular backbone.

## Experimental Protocol: High-Resolution MS and MS/MS

- **Sample Preparation:** Dissolve approximately 1 mg of purified **N-Trans-Sinapoyltyramine** in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute the stock solution with 50% methanol/water containing 0.1% formic acid to a final concentration of 1-10 µg/mL. The formic acid aids in the protonation of the analyte.
- **Instrumentation:** Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source. [\[2\]](#)
- **Data Acquisition (MS1):**
  - **Ionization Mode:** Positive ion mode is typically used to detect the protonated molecule  $[M+H]^+$ .
  - **Scan Range:** Acquire mass spectra over a mass-to-charge ( $m/z$ ) range of 100-1000 Da.
  - **Source Parameters:** Optimize source parameters such as capillary voltage, cone voltage, and source temperature to achieve maximum signal intensity for the ion of interest.
- **Data Acquisition (MS/MS):**
  - **Precursor Ion Selection:** Select the  $[M+H]^+$  ion ( $m/z$  ~344.15) for fragmentation.
  - **Fragmentation Method:** Use Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD) by colliding the precursor ion with an inert gas (e.g., argon or nitrogen). [\[3\]](#)
  - **Collision Energy:** Apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

## MS Data Presentation

The quantitative data obtained from the mass spectrometry analysis are summarized below.

Table 1: High-Resolution MS Data for **N-Trans-Sinapoyltyramine**

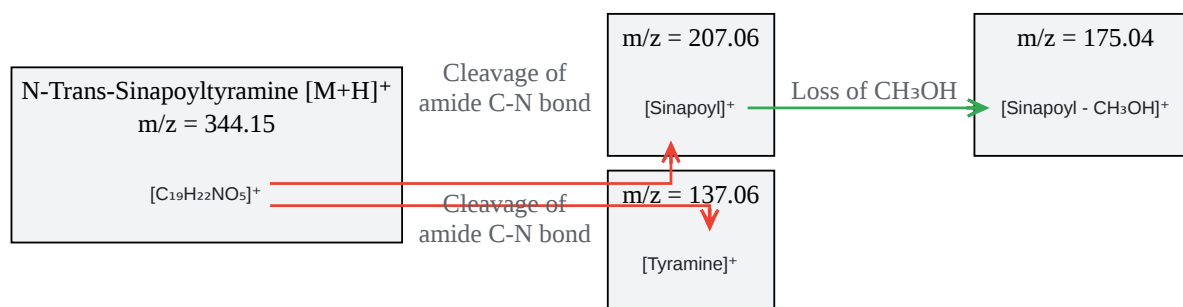
Parameter	Value	Reference
Molecular Formula	C <sub>19</sub> H <sub>21</sub> NO <sub>5</sub>	[1]
Exact Mass	343.1420 Da	[1]
Observed [M+H] <sup>+</sup> (m/z)	344.1481 Da	[1]

Table 2: Key MS/MS Fragmentation Data for **N-Trans-Sinapoyltyramine** ([M+H]<sup>+</sup>)

Observed Fragment (m/z)	Proposed Structure / Neutral Loss
207.0631	[Sinapic acid - OH] <sup>+</sup> fragment
175.0373	[Sinapic acid - OH - CH <sub>3</sub> OH] <sup>+</sup> fragment
137.0597	[Tyramine] <sup>+</sup> fragment after amide bond cleavage
121.0624	[C <sub>8</sub> H <sub>9</sub> O] <sup>+</sup> tyramine fragment

## Visualization: Proposed Fragmentation Pathway

The fragmentation of **N-Trans-Sinapoyltyramine** primarily occurs at the amide bond and within the sinapoyl moiety. The diagram below illustrates the generation of the major observed fragments.



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Caption: Proposed MS/MS fragmentation pathway of protonated **N-Trans-Sinapoyltyramine**.

## NMR Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. A combination of 1D ( $^1\text{H}$ ,  $^{13}\text{C}$ ) and 2D (COSY, HSQC, HMBC) experiments is essential for the complete assignment of all proton and carbon signals and the unambiguous elucidation of the structure.<sup>[4]</sup>

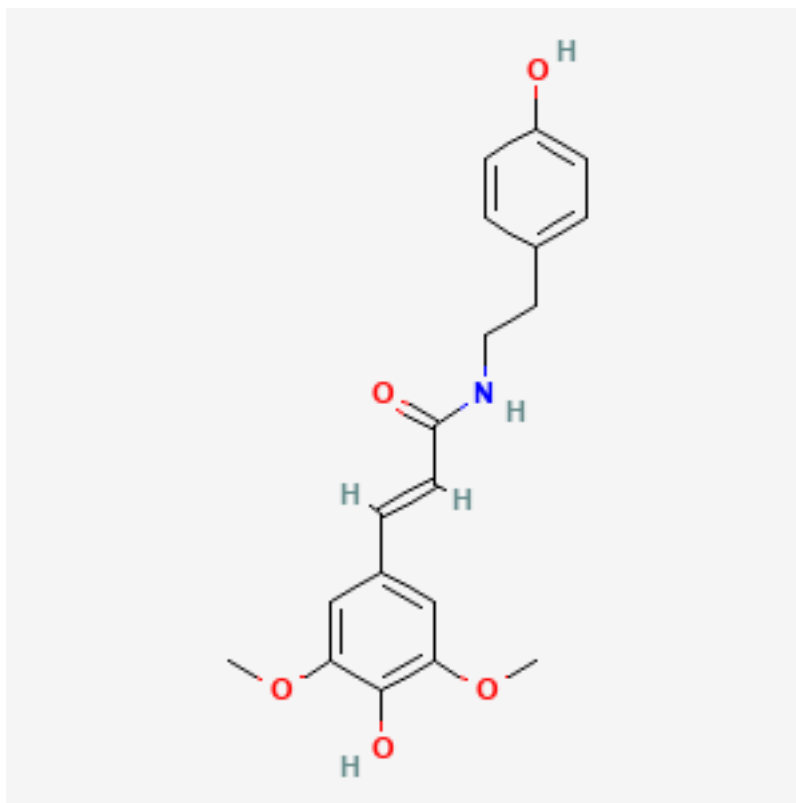
## Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., Methanol- $\text{d}_4$  or DMSO- $\text{d}_6$ ) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure full sample dissolution and to avoid overlapping solvent and analyte signals.<sup>[5]</sup>
- **Instrumentation:** Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.<sup>[4]</sup>
- **1D NMR Experiments:**
  - $^1\text{H}$  NMR: Acquire a standard proton spectrum to observe the chemical shifts, multiplicities, and integrals of all protons.
  - $^{13}\text{C}$  NMR: Acquire a proton-decoupled carbon spectrum to observe the chemical shifts of all unique carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between  $\text{CH}$ ,  $\text{CH}_2$ , and  $\text{CH}_3$  groups.
- **2D NMR Experiments:**
  - COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons ( $\text{H}-\text{C}-\text{C}-\text{H}$ ).
  - HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.
  - HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations (typically 2-3 bonds) between protons and carbons, which is crucial for

connecting different molecular fragments.

## NMR Data Presentation

The following tables present the representative  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **N-Trans-Sinapoyltyramine**. Atom numbering is based on the structure provided below.



**Figure 1.** Structure of N-Trans-Sinapoyltyramine with atom numbering for NMR assignments.

Table 3: <sup>1</sup>H NMR Data for **N-Trans-Sinapoyltyramine** (Representative values, 400 MHz, Methanol-d<sub>4</sub>)

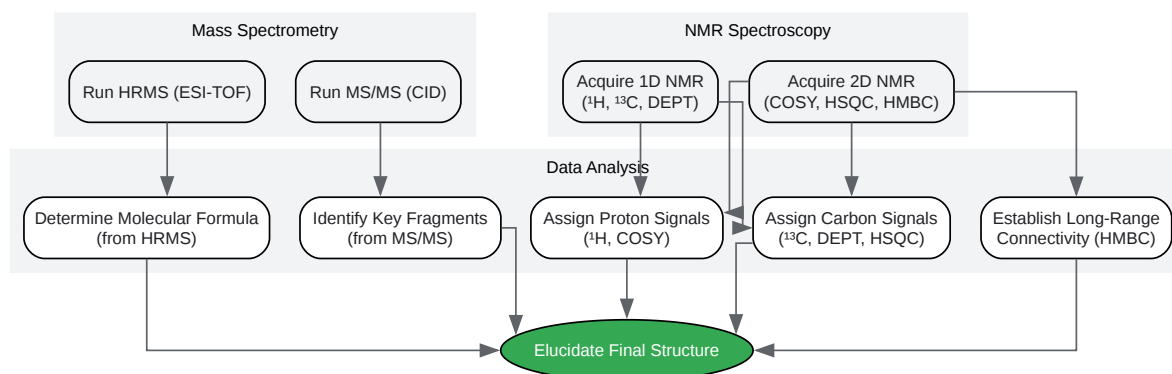
Atom No.	$\delta$ (ppm)	Multiplicity	J (Hz)
2, 6	6.81	s	-
7	7.42	d	15.7
8	6.55	d	15.7
3, 5-OCH <sub>3</sub>	3.89	s	-
1'	3.52	t	7.2
2'	2.80	t	7.2
2'', 6''	7.05	d	8.5
3'', 5''	6.70	d	8.5

Table 4: <sup>13</sup>C NMR Data for **N-Trans-Sinapoyltyramine** (Representative values, 100 MHz, Methanol-d<sub>4</sub>)

Atom No.	$\delta$ (ppm)	Atom Type
1	127.1	C
2, 6	106.5	CH
3, 5	149.2	C
4	138.0	C
7	142.1	CH
8	118.9	CH
9	169.2	C=O
3, 5-OCH <sub>3</sub>	56.9	CH <sub>3</sub>
1'	42.5	CH <sub>2</sub>
2'	35.8	CH <sub>2</sub>
1''	131.2	C
2'', 6''	130.5	CH
3'', 5''	116.4	CH
4''	156.9	C

## Integrated Structure Elucidation Workflow

The final structure is confirmed by integrating data from all spectroscopic techniques. The workflow diagram below outlines the logical process from sample analysis to final structure confirmation.



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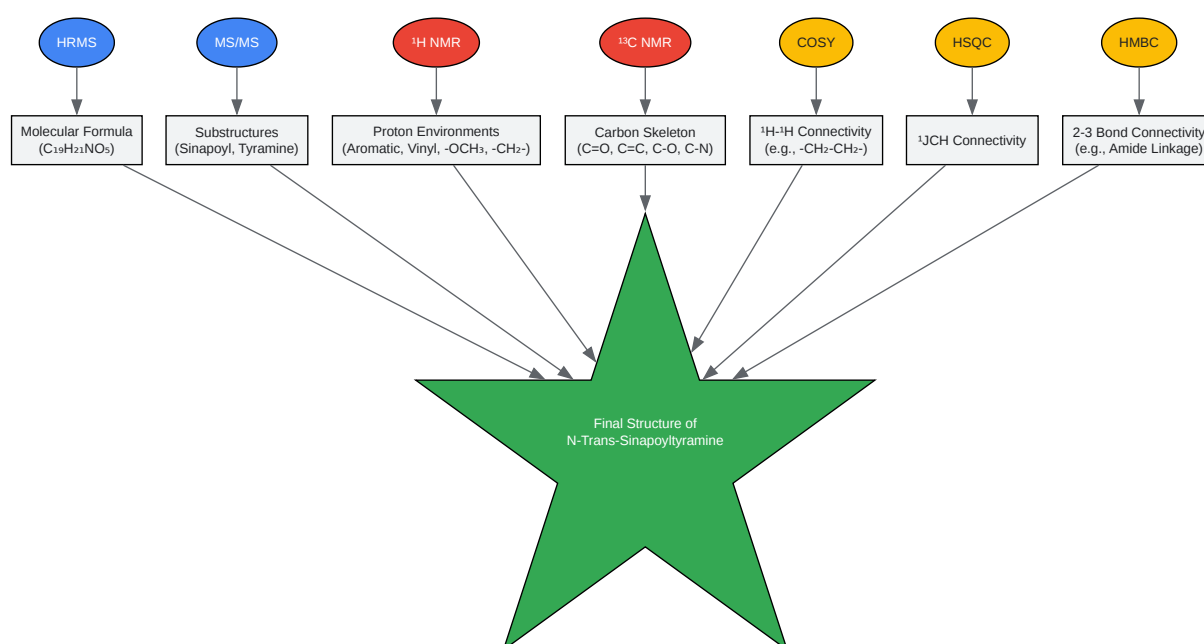
Caption: Workflow for structure elucidation combining MS and NMR techniques.

#### Logical Elucidation Steps:

- Molecular Formula: High-resolution MS provides the molecular formula  $C_{19}H_{21}NO_5$ .<sup>[1]</sup>
- Substructures from  $^1H$  and  $^{13}C$  NMR:
  - The  $^1H$  NMR shows signals for a para-substituted benzene ring (tyramine part), a symmetrically substituted benzene ring (sinapoyl part), two methoxy groups, a trans-double bond, and two methylene groups.
  - The  $^{13}C$  NMR confirms the presence of 19 carbons, including a carbonyl carbon (~169 ppm), aromatic/vinylic carbons, and aliphatic carbons.
- Connectivity from 2D NMR:
  - COSY confirms the H-C(1')-C(2')-H and H-C(7)=C(8)-H spin systems.
  - HSQC links each proton to its directly attached carbon.



- HMBC is the key to connecting the pieces. A crucial correlation from the methylene protons at H-1' (~3.52 ppm) to the amide carbonyl carbon C-9 (~169.2 ppm) confirms the amide bond between the tyramine and sinapoyl moieties.



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Caption: Logical relationships between spectroscopic data and structural information.

## Conclusion

The combined application of high-resolution mass spectrometry and a suite of NMR experiments provides a robust and definitive method for the structure elucidation of natural products like **N-Trans-Sinapoyltyramine**. MS and MS/MS analyses establish the molecular formula and key substructures, while 1D and 2D NMR experiments provide the complete atomic connectivity. This comprehensive approach is fundamental for the accurate characterization of compounds in natural product research and drug development.

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## References

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